molecular formula C7H7N3S2 B3024326 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299933-43-0

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B3024326
CAS RN: 299933-43-0
M. Wt: 197.3 g/mol
InChI Key: APSBLGAQNPFHCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .

Scientific Research Applications

Future Directions

Given the potential biological activity of thiophene-based analogs, future research could focus on the synthesis of novel compounds and the exploration of their pharmacological properties . Additionally, further studies could investigate the specific physical and chemical properties, safety and hazards, and mechanism of action of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.

Mechanism of Action

Target of Action

The primary target of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.

Mode of Action

This inhibition could lead to alterations in cell cycle progression and DNA repair mechanisms .

Biochemical Pathways

The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to cancer

Result of Action

The compound has shown promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The results of molecular docking supported the biological activity with total binding energy equals -1.6 E (Kcal/mol) .

properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBLGAQNPFHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394803
Record name 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine

CAS RN

299933-43-0
Record name 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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